REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14]>O>[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14] |f:3.4|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
372 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
71 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A fluid loss control additive useful in the present invention was prepared
|
Type
|
CUSTOM
|
Details
|
First, a polymer was prepared
|
Type
|
CUSTOM
|
Details
|
sparging with nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
followed by the addition of 0.2 mL of 2-mercaptoethanol and 1.3 g of 2,2′-azo bis(2-amidinopropane)dihydrochloride
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |